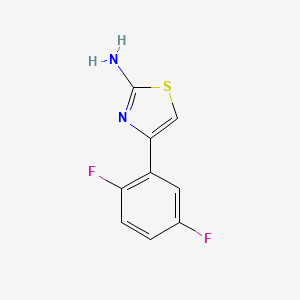

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 2,5-difluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-difluorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-difluoroaniline with thiourea in the presence of a suitable oxidizing agent. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of N-alkylated thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Used in the development of new materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 4-(2,5-difluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one

- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one

Uniqueness

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for developing new compounds with tailored biological activities.

Biologische Aktivität

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-amino thiazole derivatives with appropriate fluorinated aromatic compounds. The general synthetic route includes:

- Formation of Thiazole Ring : The initial step involves the condensation of thioamide with α-halo ketones or aldehydes to form the thiazole ring.

- Fluorination : The introduction of fluorine atoms at the 2 and 5 positions can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.

- Amination : Finally, amination reactions are performed to introduce the amino group at the desired position.

Antiproliferative Activity

Research has shown that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. A notable compound in this category was identified with an IC50 value ranging from 0.36 to 0.86 μM across different cancer cell lines .

| Compound Name | IC50 Value (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | SGC-7901 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to directly inhibit the enzyme 5-lipoxygenase (LOX), which is crucial in the synthesis of leukotrienes involved in inflammatory responses. In vitro and in vivo assays demonstrated that certain thiazole derivatives effectively reduce inflammation markers, suggesting potential therapeutic applications for conditions like asthma and rheumatoid arthritis .

The biological activity of this compound can be attributed to several mechanisms:

-

Tubulin Inhibition : By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics essential for cell division.

"Molecular docking results revealed that these compounds could bind to the colchicine binding site of tubulin" .

- Enzyme Inhibition : The inhibition of LOX suggests a pathway through which these compounds can modulate inflammatory processes.

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole derivatives:

- A study focused on a series of N-aryl thiazole derivatives found that modifications at specific positions significantly influenced their antiproliferative activity and selectivity against cancer cells .

- Another research highlighted the neuroprotective effects of certain thiazole derivatives against oxidative stress in neuronal cell lines, indicating broader therapeutic potential beyond oncology .

Eigenschaften

IUPAC Name |

4-(2,5-difluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWJLXKHBXFBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CSC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.